2-(methylsulfanyl)cyclobutan-1-amine, Mixture of diastereomers
Description
2-(Methylsulfanyl)cyclobutan-1-amine, a mixture of diastereomers, is an organic compound characterized by a cyclobutane ring substituted with a methylsulfanyl group and an amine group
Properties
CAS No. |
1934751-35-5 |
|---|---|
Molecular Formula |
C5H11NS |
Molecular Weight |
117.22 g/mol |
IUPAC Name |
2-methylsulfanylcyclobutan-1-amine |
InChI |
InChI=1S/C5H11NS/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3 |
InChI Key |
WCVZXNMUFFJJIA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCC1N |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)cyclobutan-1-amine typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors. For instance, a [2+2] cycloaddition reaction of alkenes can be employed.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of cyclobutanone with methylthiolate anion.
Amine Functionalization: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde intermediate.
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)cyclobutan-1-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
2-(Methylsulfanyl)cyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of novel materials with unique electronic and mechanical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)cyclopentan-1-amine: Similar structure but with a five-membered ring.
2-(Methylsulfanyl)cyclohexan-1-amine: Similar structure but with a six-membered ring.
2-(Ethylsulfanyl)cyclobutan-1-amine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-(Methylsulfanyl)cyclobutan-1-amine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in mechanistic studies.
Biological Activity
2-(Methylsulfanyl)cyclobutan-1-amine, a compound characterized by its unique cyclobutane structure and the presence of a methylsulfanyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-(methylsulfanyl)cyclobutan-1-amine is typically represented as . The compound exists as a mixture of diastereomers, which can significantly influence its biological activity due to differences in spatial arrangement.
| Property | Value |
|---|---|
| Molecular Weight | 115.21 g/mol |
| Melting Point | Not specified |
| Solubility | Varies with isomer |
The biological activity of 2-(methylsulfanyl)cyclobutan-1-amine is primarily attributed to its interactions with various enzymes and receptors. The presence of the methylsulfanyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions. This compound may act as an inhibitor or modulator of specific pathways, influencing cellular processes such as proliferation and apoptosis.
Interaction Studies
Recent studies have indicated that 2-(methylsulfanyl)cyclobutan-1-amine exhibits potential interactions with:
- Enzymes : Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways.
- Receptors : The compound has shown affinity towards various receptor types, which could lead to therapeutic applications in treating conditions such as cancer or metabolic disorders.
Case Studies and Research Findings
-
Anticancer Activity : A study evaluated the effects of 2-(methylsulfanyl)cyclobutan-1-amine on cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls, suggesting potential anticancer properties.
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer).
- IC50 Values : Indicated effective concentrations for inducing apoptosis.
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of the compound against various pathogens. The results showed moderate activity against Gram-positive bacteria, indicating a potential role in developing new antimicrobial agents.
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics, making it a candidate for further drug development.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(methylsulfanyl)cyclobutan-1-amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-amine | Ethoxy group addition | Enhanced receptor binding |
| 3-(2-(Methylsulfanyl)ethyl)cyclobutan-1-amine | Different substitution pattern | Variable anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
